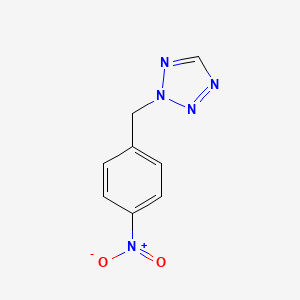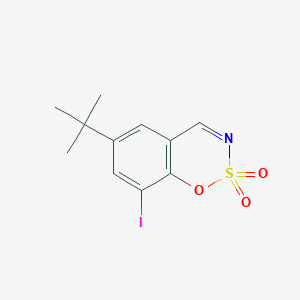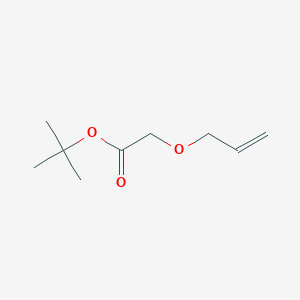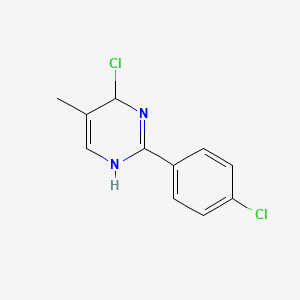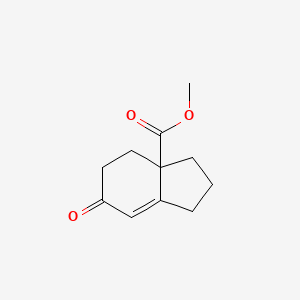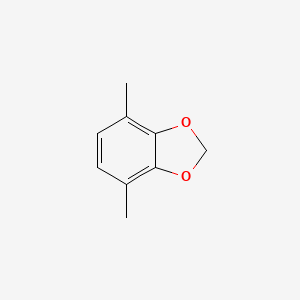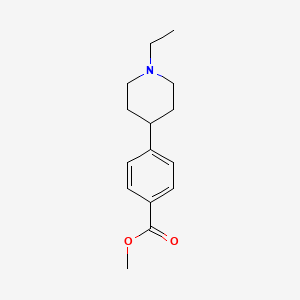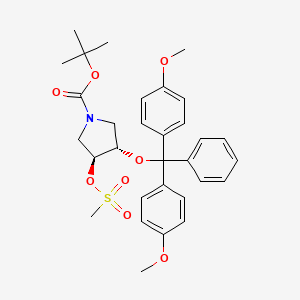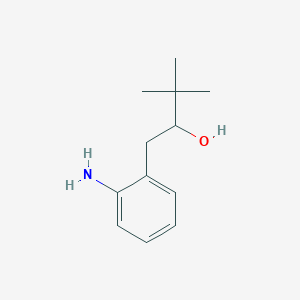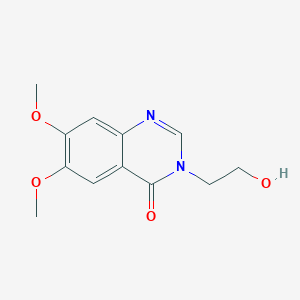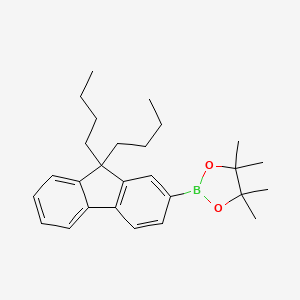
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a fluorene core substituted with a dibutyl group and a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the dibutyl-substituted fluorene through alkylation reactions.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Various boron-containing derivatives.
Substitution: Aryl-substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of conjugated polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorene core contributes to the compound’s photophysical properties, making it suitable for use in optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a fluorene core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another similar compound with a different substitution pattern.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Contains a pyrene core instead of fluorene.
Uniqueness
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with a dioxaborolane moiety, providing distinct photophysical properties and reactivity. This makes it particularly valuable in the development of advanced materials and in various research applications .
Eigenschaften
Molekularformel |
C27H37BO2 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-(9,9-dibutylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-7-9-17-27(18-10-8-2)23-14-12-11-13-21(23)22-16-15-20(19-24(22)27)28-29-25(3,4)26(5,6)30-28/h11-16,19H,7-10,17-18H2,1-6H3 |
InChI-Schlüssel |
MTRXJLVCWJQEJW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, methyl ester](/img/structure/B8427662.png)
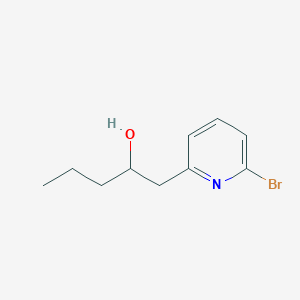
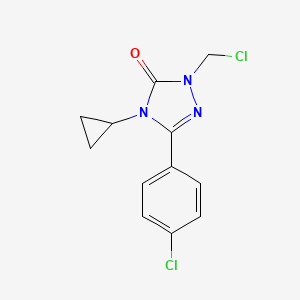
![2-[4-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl]acetic acid](/img/structure/B8427679.png)
